molecular formula C26H28O15 B143842 Kaempferol-3-O-(apiofuranosyl-(1'''-2''))-galactopyranoside CAS No. 132294-84-9

Kaempferol-3-O-(apiofuranosyl-(1'''-2''))-galactopyranoside

Cat. No.: B143842
CAS No.: 132294-84-9
M. Wt: 580.5 g/mol
InChI Key: MNBRHJWOHPGQIW-QLAXZGQUSA-N
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Description

Kaempferol-3-O-(apiofuranosyl-(1'''-2''))-galactopyranoside is a natural product found in Chenopodium quinoa with data available.

Scientific Research Applications

Structural Elucidation and Phytochemical Analysis

Kaempferol-3-O-(apiofuranosyl-(1'''-2''))-galactopyranoside has been isolated from various plants, including Silphium perfoliatum, and its structure has been determined through methods like spectroscopy and acid hydrolysis. The compound is identified as a flavonoid with potential pharmacological activities, as indicated by studies on Silphium perfoliatum and other plants (El-Sayed et al., 2002).

Pharmacological Activity

This compound exhibits inhibitory effects on the proliferation of HepG2 cells and shows immunosuppressive activity. This suggests its potential use in cancer research and immune-related studies (Feng et al., 2014).

Antioxidant Properties

This compound, along with related flavonoid glycosides, has been found in various plant species and shows antioxidant activity. These findings indicate its potential application in research related to oxidative stress and associated diseases (Zhu et al., 2001).

Antimicrobial Activity

Further studies on compounds like this compound have revealed antimicrobial properties, expanding its potential applications in the study of infectious diseases and drug development (Okoye et al., 2016).

Interaction with Cancer Therapies

Research has explored the interaction of kaempferol and its glycoside derivatives with cancer treatments, indicating their role in modulating the activity of anticancer drugs, which is crucial for understanding and improving cancer therapies (Kluska et al., 2021).

Impact on Antioxidant Cellular Systems

The compound, in combination with other polyphenols, affects the expression of genes related to oxidative stress reduction, suggesting its relevance in genetic and molecular biology research (Kluska et al., 2022).

Properties

CAS No.

132294-84-9

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C26H28O15/c27-7-15-17(32)19(34)22(41-25-23(35)26(36,8-28)9-37-25)24(39-15)40-21-18(33)16-13(31)5-12(30)6-14(16)38-20(21)10-1-3-11(29)4-2-10/h1-6,15,17,19,22-25,27-32,34-36H,7-9H2/t15-,17+,19+,22-,23+,24+,25+,26-/m1/s1

InChI Key

MNBRHJWOHPGQIW-QLAXZGQUSA-N

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)(CO)O

SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)(CO)O

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)(CO)O

132294-84-9

Synonyms

3-kaempferol-apiofur-Gal
kaempferol-3-O-(apiofuranosyl-(1'''-2''))-galactopyranoside

Origin of Product

United States

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